molecular formula C10H13NO B8773140 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 56346-36-2

3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B8773140
CAS No.: 56346-36-2
M. Wt: 163.22 g/mol
InChI Key: BFTIVVVZXIHRHZ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of two methyl groups at positions 3 and 7 on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the reaction of an amine with formaldehyde and a phenol derivative under acidic conditions to form the benzoxazine ring. The reaction is usually carried out at elevated temperatures to facilitate ring closure .

Industrial Production Methods

In industrial settings, the production of benzoxazines can be scaled up using high-throughput mechanochemistry. This method involves the use of a milling system that allows for the simultaneous processing of multiple samples, leading to higher throughput compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo-derivatives, reduced heterocycles, and substituted benzoxazines, which can have different functional properties and applications .

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, as a potassium channel activator, it binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane. This action can result in antihypertensive effects by relaxing vascular smooth muscles . Additionally, its anti-inflammatory effects are mediated through the inhibition of COX-2 enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s stability and its interaction with molecular targets, making it distinct from other benzoxazine derivatives .

Properties

CAS No.

56346-36-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-6-8(2)11-9/h3-5,8,11H,6H2,1-2H3

InChI Key

BFTIVVVZXIHRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(N1)C=CC(=C2)C

Origin of Product

United States

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